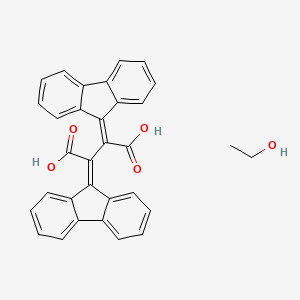
2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound is characterized by the presence of fluorenylidene groups attached to a butanedioic acid backbone, solvated with ethanol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol typically involves the reaction of fluorenylidene derivatives with butanedioic acid under controlled conditions. One common method involves the use of boron trifluoride as a catalyst to facilitate the reaction between coplanar 9-(phenylethynyl)-9H-fluoren-9-ols and various 2-aminobenzamides . The reaction conditions often include the use of dichloromethane as a solvent and room temperature to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the final product.
化学反应分析
Types of Reactions
2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced fluorenylidene derivatives.
Substitution: The fluorenylidene groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of fluorenone derivatives, while reduction can yield fluorenylidene alcohols.
科学研究应用
2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol has several scientific research applications, including:
Materials Science: Used in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the production of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol involves its interaction with various molecular targets and pathways The fluorenylidene groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and stability
相似化合物的比较
Similar Compounds
Fluorenone: A simpler derivative with a ketone functional group.
Fluorenylidene derivatives: Compounds with similar fluorenylidene groups but different substituents on the butanedioic acid backbone.
Uniqueness
2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol is unique due to its specific structural arrangement and the presence of ethanol as a solvate. This combination imparts distinct physical and chemical properties, making it valuable for specialized applications in materials science and organic synthesis.
属性
CAS 编号 |
869881-66-3 |
|---|---|
分子式 |
C32H24O5 |
分子量 |
488.5 g/mol |
IUPAC 名称 |
2,3-di(fluoren-9-ylidene)butanedioic acid;ethanol |
InChI |
InChI=1S/C30H18O4.C2H6O/c31-29(32)27(25-21-13-5-1-9-17(21)18-10-2-6-14-22(18)25)28(30(33)34)26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26;1-2-3/h1-16H,(H,31,32)(H,33,34);3H,2H2,1H3 |
InChI 键 |
JNBAKERYSIMXBW-UHFFFAOYSA-N |
规范 SMILES |
CCO.C1=CC=C2C(=C1)C3=CC=CC=C3C2=C(C(=C4C5=CC=CC=C5C6=CC=CC=C64)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


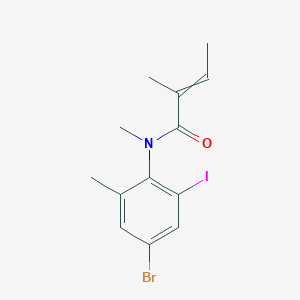
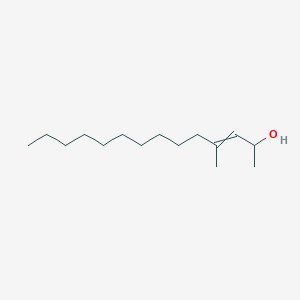
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B14195922.png)
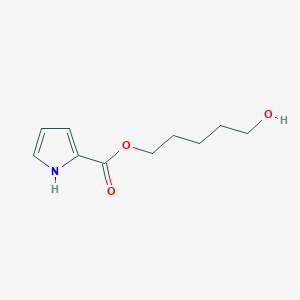
![4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195928.png)
![1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)](/img/structure/B14195931.png)
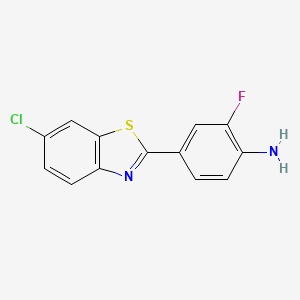
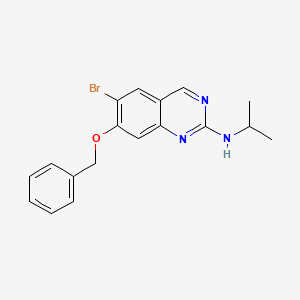
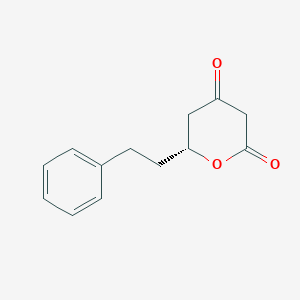
![2,2'-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane)](/img/structure/B14195956.png)
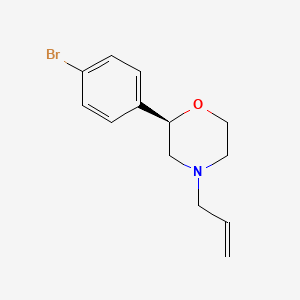
![N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine](/img/structure/B14195964.png)
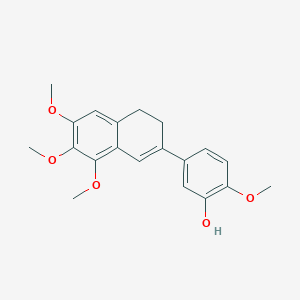
![4-Iodo-N-(4-iodophenyl)-N-[4-(octyloxy)phenyl]aniline](/img/structure/B14195972.png)
